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Compound of Interest

Compound Name: Diisopropyl fumarate

Cat. No.: B1670629

An In-depth Technical Guide to Diisopropyl Fumarate

Introduction

Diisopropyl fumarate (CAS No. 7283-70-7) is the diisopropyl ester of fumaric acid, an organic
compound with the chemical formula C10H1604.[1][2] As an unsaturated ester, it serves as a
valuable monomer in the synthesis of polymers and as an intermediate in various organic
syntheses.[3] Its properties, including low volatility and moderate solubility in organic solvents,
make it suitable for diverse chemical applications.[3] This document provides a comprehensive
technical overview of diisopropyl fumarate, covering its molecular structure, chemical and
physical properties, synthesis, spectroscopic characterization, and known biological
applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

Diisopropyl fumarate is systematically known as dipropan-2-yl (E)-but-2-enedioate.[4] It is
recognized by several synonyms, including Fumaric Acid Diisopropyl Ester and (E)-2-
Butenedioic acid diisopropyl ester.[2] The compound is typically a colorless to pale yellow liquid
with a pleasant odor.[3]

Compound Identification
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Identifier Value

CAS Number 7283-70-7[4]

Molecular Formula C10H1604[1][2][5]

IUPAC Name dipropan-2-yl (E)-but-2-enedioate[4]
SMILES CC(C)OC(=0)/C=C/C(=0)OC(C)C[5]
nehl INChl=1S/C10H1604/c1-7(2)13-9(11)5-6-

10(12)14-8(3)4/h5-8H,1-4H3/b6-5+[4][5]

InChlKey FNMTVMWFISHPEV-AATRIKPKSA-NI[5]

Physical and Chemical Properties

Property Value

Molecular Weight 200.23 g/mol [1][4]1[5]

Melting Point 2°Cl[2][6]

Boiling Point 110°C at 12 mmHg[2][6]
Appearance Colorless to pale yellow liquid[3]
Stereochemistry Achiral, contains one E/Z center[5]

Molecular Structure

Diisopropyl fumarate's structure consists of a central fumarate backbone, which is the trans
isomer of butenedioic acid, with two isopropyl groups attached via ester linkages. The molecule
is achiral and possesses a C2 axis of symmetry.[5] The trans configuration of the double bond
minimizes steric hindrance between the two ester groups, making it more stable than its cis
isomer, diisopropyl maleate.[7]

Caption: 2D molecular structure of diisopropyl fumarate.

Synthesis and Experimental Protocols
Synthesis of Diisopropyl Fumarate

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Diisopropyl-fumarate
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3153440.htm
https://www.chemicalbook.com/ChemicalProductProperty_US_CB3153440.aspx
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POD4AH8070
https://pubchem.ncbi.nlm.nih.gov/compound/Diisopropyl-fumarate
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POD4AH8070
https://pubchem.ncbi.nlm.nih.gov/compound/Diisopropyl-fumarate
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POD4AH8070
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POD4AH8070
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3153440.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Diisopropyl-fumarate
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POD4AH8070
https://www.chemicalbook.com/ChemicalProductProperty_US_CB3153440.aspx
https://commonchemistry.cas.org/detail?cas_rn=7283-70-7
https://www.chemicalbook.com/ChemicalProductProperty_US_CB3153440.aspx
https://commonchemistry.cas.org/detail?cas_rn=7283-70-7
https://cymitquimica.com/cas/7283-70-7/
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POD4AH8070
https://www.benchchem.com/product/b1670629?utm_src=pdf-body
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POD4AH8070
https://www.benchchem.com/pdf/How_to_avoid_isomerization_of_Diisopropyl_maleate_to_fumarate.pdf
https://www.benchchem.com/product/b1670629?utm_src=pdf-body
https://www.benchchem.com/product/b1670629?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Diisopropyl fumarate is typically synthesized via the esterification of fumaric acid with
isopropyl alcohol.[8] The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and
driven to completion by removing the water formed during the reaction, often by azeotropic
distillation.[8][9]
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Caption: General workflow for the synthesis of diisopropyl fumarate.

Experimental Protocol: Synthesis

o Charging the Reactor: In a pressure-rated reactor equipped with a reflux condenser and a
system for removing distillate (e.g., a Dean-Stark trap), charge fumaric acid, an excess of
isopropy! alcohol (typically 2.5 to 6 times the weight of fumaric acid), and a catalytic amount
of p-toluenesulfonic acid (e.g., 1-5% by weight of fumaric acid).[8]

» Reaction Conditions: Seal the reactor and purge with an inert gas (e.g., nitrogen). Heat the
mixture to a temperature between 120-180°C under pressure while stirring.[8]

» Reaction Progression: Allow the mixture to reflux. The azeotrope of isopropyl alcohol and
water will begin to distill. Continuously remove this azeotrope to drive the reaction towards
the product side.[8]

e Monitoring: Monitor the reaction progress by analyzing aliquots (e.g., by GC or TLC) until the
consumption of fumaric acid is complete.
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o Work-up and Purification: After cooling, neutralize the catalyst with a base (e.g., sodium
bicarbonate solution). Separate the organic layer, wash with brine, and dry over an
anhydrous salt like sodium sulfate. The crude diisopropyl fumarate can be purified by
vacuum distillation.[7]

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of diisopropyl
fumarate. PubChem lists available 1D-NMR, Mass Spectrometry, and IR spectra for the
compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the carbon-hydrogen framework of the molecule.

1H NMR (Proton
NMR)

) Chemical Shift (3) S ]
Assignment Multiplicity Integration
ppm (approx.)

Olefinic Protons (-

~6.8 Singlet 2H
CH=CH-)
Methine Protons (-

~5.0 Septet 2H
CH(CHs)2)
Methyl Protons (-

~1.2 Doublet 12H

CH(CHs)2)
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13C NMR

Assignment Chemical Shift () ppm (approx.)
Carbonyl Carbon (-C=0) ~165

Olefinic Carbon (-CH=CH-) ~134

Methine Carbon (-CH(CHs)z) ~69

Methyl Carbon (-CH(CH?3)z2) ~22

Note: Exact chemical shifts may vary based on
the solvent and instrument used.

o Sample Preparation: Dissolve 5-10 mg of purified diisopropyl fumarate in approximately
0.6 mL of a deuterated solvent (e.g., CDCIs) in an NMR tube.

o Data Acquisition: Acquire *H and 13C NMR spectra on a high-field NMR spectrometer (e.g.,
400 MHz or higher).

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction. Calibrate the chemical shift scale using the residual
solvent peak as a reference (e.g., CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

IR Spectroscopy Data

Vibrational Mode Wavenumber (cm~1) (approx.)
C=0 Stretch (Ester) 1720-1730

C=C Stretch (Alkene) 1640-1650

C-O Stretch (Ester) 1100-1300

=C-H Bend (trans) 960-980
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o Sample Preparation: For a neat liquid sample, place a small drop of diisopropyl fumarate
between two KBr plates.

» Data Acquisition: Place the sample holder in an FTIR spectrometer and acquire the
spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the
molecule, confirming its molecular weight.

Mass Spectrometry Data

lon m/z Value
[M]+ (Molecular lon) 200.23
[M - OCH(CHs)2]+ 141

[M - COOCH(CH3)2]+ 113

o Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of diisopropyl fumarate in a
volatile organic solvent like dichloromethane or ethyl acetate.

e Instrument Setup: Set the parameters for the Gas Chromatograph (GC) and Mass
Spectrometer (MS). This includes setting the GC oven temperature program to separate the
compound from any impurities and setting the MS to scan a relevant mass range (e.g., m/z
40-300) using Electron lonization (EI).

o Data Acquisition: Inject a small volume (e.g., 1 pL) of the sample solution into the GC inlet.
The compound will be separated on the GC column and subsequently ionized and detected
by the MS.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions to confirm the structure.
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Caption: Workflow for the analytical characterization of diisopropyl fumarate.

Biological Activity and Applications

While extensive research on the specific biological pathways of diisopropyl fumarate is
limited, some applications have been noted. It has been identified as a compound used in the
creation of scaffolds for bone tissue engineering.[10] Additionally, related fumaric acid esters
are used to treat conditions like HIV infections and chronic hepatitis B, typically in combination
with other antiviral agents.[11] However, specific signaling pathways directly modulated by
diisopropyl fumarate are not well-documented in the available literature.

Safety and Handling

According to GHS classifications, diisopropyl fumarate is known to cause skin irritation
(H315) and serious eye irritation (H319).[4] Standard laboratory safety precautions, including
the use of personal protective equipment such as gloves and safety glasses, should be
followed when handling this compound.[3]

Conclusion
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Diisopropyl fumarate is a well-characterized diester with established methods for its synthesis
and analysis. Its molecular structure, confirmed by various spectroscopic techniques, makes it
a useful intermediate in organic and polymer chemistry. While its biological applications are still
an emerging area of research, its use in biomaterials like bone scaffolds suggests potential for
further investigation in the fields of drug development and materials science. This guide
provides foundational technical data and protocols to support such research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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